molecular formula C23H34O5 B13408627 11beta,21-Dihydroxy-3,20-allopregnanedione 21-Acetate

11beta,21-Dihydroxy-3,20-allopregnanedione 21-Acetate

Cat. No.: B13408627
M. Wt: 390.5 g/mol
InChI Key: YTIFPFDLNLNNEY-GIINNFSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11beta,21-Dihydroxy-3,20-allopregnanedione 21-Acetate is a synthetic steroid compound with the molecular formula C23H34O5 and a molecular weight of 390.513 . This compound is part of the pregnane steroid family and is known for its various applications in scientific research and industry.

Preparation Methods

The synthesis of 11beta,21-Dihydroxy-3,20-allopregnanedione 21-Acetate involves multiple steps, including the introduction of hydroxyl groups at specific positions on the steroid backbone. The synthetic route typically starts with a suitable pregnane derivative, followed by selective hydroxylation and acetylation reactions. Industrial production methods may involve the use of specific enzymes or catalysts to achieve high yields and purity .

Chemical Reactions Analysis

11beta,21-Dihydroxy-3,20-allopregnanedione 21-Acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like acyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

11beta,21-Dihydroxy-3,20-allopregnanedione 21-Acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 11beta,21-Dihydroxy-3,20-allopregnanedione 21-Acetate involves its interaction with specific molecular targets, such as steroid receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular metabolism .

Comparison with Similar Compounds

11beta,21-Dihydroxy-3,20-allopregnanedione 21-Acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific hydroxylation pattern and acetylation, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H34O5

Molecular Weight

390.5 g/mol

IUPAC Name

[2-[(5S,8S,9S,10S,11S,13S,14R,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C23H34O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h14,16-19,21,26H,4-12H2,1-3H3/t14-,16-,17+,18+,19-,21+,22-,23-/m0/s1

InChI Key

YTIFPFDLNLNNEY-GIINNFSQSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@H]1CC[C@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)O)C

Canonical SMILES

CC(=O)OCC(=O)C1CCC2C1(CC(C3C2CCC4C3(CCC(=O)C4)C)O)C

Origin of Product

United States

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